molecular formula C6H5Br2N B1282057 2-Bromo-6-(bromomethyl)pyridine CAS No. 83004-10-8

2-Bromo-6-(bromomethyl)pyridine

Cat. No. B1282057
CAS RN: 83004-10-8
M. Wt: 250.92 g/mol
InChI Key: LSRDTCMNGSMEEI-UHFFFAOYSA-N
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Description

2-Bromo-6-(bromomethyl)pyridine, also known as 2-BMP, is an important brominated pyridine compound that is widely used in the synthesis of various organic compounds and materials. It is a colorless, volatile liquid with a pungent odor that is soluble in many organic solvents. 2-BMP has a variety of applications in the fields of organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Spectroscopic and Optical Studies

2-Bromo-6-(bromomethyl)pyridine and its derivatives have been extensively studied for their spectroscopic and optical properties. Vural and Kara (2017) investigated the spectroscopic characterization of a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Their study also explored the compound's non-linear optical (NLO) properties and interaction with DNA and antimicrobial activities (Vural & Kara, 2017).

Synthesis of Derivatives and Complexes

Research by Kalme et al. (2004) and Hurtado et al. (2009) indicates the significance of bromomethyl-substituted pyridine derivatives in synthesizing complex organic compounds. Kalme et al. focused on the synthesis of thieno- and furo[3,4-b]-pyridin-2(1H)-ones, while Hurtado et al. examined the synthesis of chromium(III) complexes with terdentate 2,6-bis(azolylmethyl)pyridine ligands (Kalme et al., 2004); (Hurtado et al., 2009).

Polymerization and Ligand Synthesis

The compound has been used in polymerization processes and ligand synthesis. Parks et al. (1973) reported on the synthesis of new 2,6-disubstituted pyridine derivatives using 6-bromo-2-lithiopyridine, highlighting its role in various chemical reactions (Parks et al., 1973).

Crystal Structure Analysis

Rodi et al. (2013) focused on the crystal and molecular structure of a similar compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, providing insights into the molecular geometry and intermolecular interactions in the solid state (Rodi et al., 2013).

Corrosion Inhibition

A study by Saady et al. (2020) on a new pyridine derivative, including 6-bromo-2-(4-methoxyphenyl)-3-nonyl-3H-imidazo[4,5-b]pyridine, revealed its potential as a corrosion inhibitor in acid mediums, providing insights into the adsorption behavior and effectiveness against steel corrosion (Saady et al., 2020).

Safety and Hazards

2-Bromo-6-(bromomethyl)pyridine is classified as Acute Tox. 4 Oral according to the GHS07 classification . It has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

Biochemical Analysis

Biochemical Properties

2-Bromo-6-(bromomethyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. For instance, it is used in Suzuki-Miyaura coupling reactions, where it acts as a substrate for palladium-catalyzed cross-coupling reactions . This interaction is crucial for the synthesis of various biologically active compounds.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain kinases and transcription factors, leading to altered gene expression profiles. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperature or exposure to light. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can be toxic, leading to adverse effects such as cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. This interaction can lead to the formation of various metabolites, some of which may have biological activity. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can interact with its target biomolecules. The localization of the compound is essential for its activity, as it needs to be in the right place within the cell to exert its effects .

properties

IUPAC Name

2-bromo-6-(bromomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRDTCMNGSMEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513837
Record name 2-Bromo-6-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83004-10-8
Record name 2-Bromo-6-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of (6-bromopyridin-2-yl)methanol (25 g, 133 mmol) in dichloromethane (200 ml) was charged with triphenylphosphene (41.8 g, 160 mmol). The reaction was cooled to 0° C. and N-bromosuccinimide (26 g, 146 mmol) was added over one minute. After 1 hour, the reaction was concentrated in vacuo and directly purified via silica gel chromatography to afford the title compound.
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25 g
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200 mL
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26 g
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Synthesis routes and methods II

Procedure details

To a solution of 498 mg of (6-bromo-pyridin-2-yl)methanol in 6 ml of N,N-dimethylformamide were successively added 1.15 ml of diisopropylethylamine and a solution of 695 mg of methanesulfonic anhydride in 2 ml of N,N-dimethylfornamide under cooling with ice, followed by stirring the reaction mixture at room temperature for 20 minutes. Then 693 mg of lithium bromide was added to the solution, followed by stirring the reaction mixture at room temperature for 1 hour. After adding saturated aqueous sodium bicarbonate solution to the reaction mixture, the mixture was extracted with ethyl acetate. The resulting ethyl acetate solution was dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated in vacuo. The resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate=20/1-3/2) to give the title compound as a pale yellow solid.
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498 mg
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1.15 mL
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695 mg
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693 mg
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0 (± 1) mol
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6 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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